molecular formula C7H12O3 B2671706 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)- CAS No. 13038-13-6

2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-

Cat. No. B2671706
CAS RN: 13038-13-6
M. Wt: 144.17
InChI Key: RKKMALLAMABWKB-HWKANZROSA-N
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Description

“2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” is a chemical compound. It is an ester derivative of pentenoic acid . The molecule contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of “2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” includes a five-carbon chain with a double bond (pentenoic acid), a hydroxyl group at the 5th carbon, and an ethyl ester group .

Scientific Research Applications

Novel Polyester Building Block Synthesis

A significant application of derivatives related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, is in the synthesis of novel polyester building blocks. Research indicates that trans-2,5-dihydroxy-3-pentenoic acid methyl ester can be directly formed from pentoses using tin-containing silicates as catalysts. This compound has been co-polymerized with ethyl 6-hydroxyhexanoate, yielding a product with functional groups in the polyester backbone, showcasing potential for functionalizing new co-polymers through reactions such as trifluoroacetic anhydride and thiol–ene chemistry (Elliot et al., 2017).

Chemical Synthesis

The compound has been involved in the synthesis of esters of 5-amino-4-hydroxy-3-methylvaleric acids by reacting esters of 3-methyl-4, 5-epoxy-2-pentenoic acid with amines, leading to the formation of methyl-substituted 4-aminomethyl-4-butanolides or 5-hydroxy-2-piperidones (Stanishevskii et al., 1975). This showcases the compound's utility in generating valuable chemical intermediates for further synthetic applications.

Polymer Modification

Research on modifying biocompatible polyols with cyclic ketene acetal (CKA) derivatives, including those related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, demonstrates the potential for creating acid-labile and biocompatible polymers. These polymers, modified with CKAs, exhibit pH-dependent hydrolysis profiles, opening up applications in targeted drug delivery systems (Cheng et al., 2012).

properties

IUPAC Name

ethyl (E)-5-hydroxypent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKMALLAMABWKB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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